molecular formula C13H17F2NO B5464439 4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine

4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine

Cat. No.: B5464439
M. Wt: 241.28 g/mol
InChI Key: VMZLJDJODGHFPC-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 2,4-difluorophenylmethyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 2,4-difluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylamine
  • 2-(2,4-Difluorophenyl)pyridine
  • 3,4-Difluorophenyl Methyl Sulfone

Uniqueness

4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2,4-difluorophenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)5-13(11)15/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLJDJODGHFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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